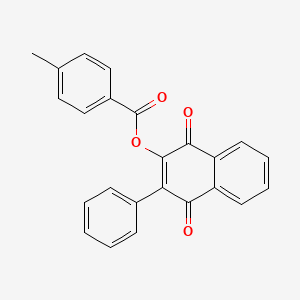![molecular formula C19H26N2O3S B11598424 (5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11598424.png)
(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a benzylidene group, an imidazolidinone ring, and various alkoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzaldehyde derivative and a thioxoimidazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols replace the alkoxy substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under an inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and various substituted derivatives depending on the specific nucleophiles used.
Applications De Recherche Scientifique
(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A compound with similar structural features, used in organic synthesis and as a protecting group for amines.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a tricyclic fused ring system, used in supramolecular chemistry.
Ethyl acetoacetate: A compound that undergoes keto-enol tautomerism and is used in various organic reactions.
Uniqueness
(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one is unique due to its combination of a benzylidene group, an imidazolidinone ring, and multiple alkoxy substituents. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C19H26N2O3S |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(5Z)-5-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H26N2O3S/c1-5-9-21-18(22)15(20-19(21)25)10-14-7-8-16(24-12-13(3)4)17(11-14)23-6-2/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,20,25)/b15-10- |
Clé InChI |
JRHOEQJQQCVPIA-GDNBJRDFSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(C)C)OCC)/NC1=S |
SMILES canonique |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(C)C)OCC)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11598356.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11598359.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate](/img/structure/B11598367.png)
![2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11598368.png)
![3-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11598373.png)
![N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11598375.png)
![4-benzyl-N'-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide](/img/structure/B11598376.png)
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11598377.png)
![isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598378.png)
![5-(4-Bromophenyl)-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11598385.png)
![(3aS,4R,9bR)-8,9-dimethyl-4-(4-methylphenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11598389.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-furan-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11598396.png)
![12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11598411.png)

